![molecular formula C6H7NO4S B2680880 3,5-Dimethoxyisothiazole-4-carboxylic acid CAS No. 2137814-13-0](/img/structure/B2680880.png)
3,5-Dimethoxyisothiazole-4-carboxylic acid
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Description
3,5-Dimethoxyisothiazole-4-carboxylic acid (DMIC) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIC is a derivative of isothiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. DMIC has a carboxylic acid functional group attached to the ring, which makes it a versatile compound for use in various chemical reactions.
Scientific Research Applications
Synthesis and Biological Activities
Research has led to the design and synthesis of novel derivatives from 3,5-Dimethoxyisothiazole-4-carboxylic acid, highlighting its potential in creating compounds with fungicidal and insecticidal activities. For instance, novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives have been synthesized, demonstrating fungicidal and insecticidal properties in agricultural applications, showcasing the chemical's versatility in contributing to the development of new pesticides (Changling Liu, Lin Li, & Zhengming Li, 2004).
Antioxidant Properties
The compound's derivatives have also been explored for their antioxidant properties. A study focused on the synthesis and investigation of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, derived from 3,5-Dimethoxyisothiazole-4-carboxylic acid, revealed significant antioxidant activities. These findings suggest the potential for these compounds in pharmaceutical applications, particularly in combating oxidative stress-related diseases (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, & E. S. Pruglo, 2022).
Application in Polymer Synthesis
The acid has found use in the field of polymer science, particularly in the synthesis of thermally rearranged (TR) polymer membranes. Incorporating derivatives of 3,5-Dimethoxyisothiazole-4-carboxylic acid into polymer precursors has been shown to enhance the gas transport performance of TR polymer membranes. This application underscores the compound's role in advancing materials science, particularly in the development of superior materials for gas separation technologies (M. Calle, H. Jo, C. Doherty, A. Hill, & Y. Lee, 2015).
properties
IUPAC Name |
3,5-dimethoxy-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-10-4-3(5(8)9)6(11-2)12-7-4/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJLLTAXRDUMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyisothiazole-4-carboxylic acid | |
CAS RN |
2137814-13-0 |
Source
|
Record name | dimethoxy-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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